molecular formula C16H28N2 B2401278 [2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine CAS No. 927975-06-2

[2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine

Cat. No.: B2401278
CAS No.: 927975-06-2
M. Wt: 248.414
InChI Key: AEZKGWYRNWWOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine typically involves the reaction of 4-(tert-butyl)benzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is usually heated under reflux to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding nitro or hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated amine products.

Scientific Research Applications

Chemistry

In chemistry, [2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its ability to interact with biological molecules makes it a valuable tool in understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which [2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine apart from similar compounds is its dual amine functionality, which provides greater versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions and makes it a more valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-N,N-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1-6-18(7-2)15(12-17)13-8-10-14(11-9-13)16(3,4)5/h8-11,15H,6-7,12,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZKGWYRNWWOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CN)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.